(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol
CAS No.: 113304-36-2
VCID: VC4646370
Molecular Formula: C11H12N2O2
Molecular Weight: 204.229
* For research use only. Not for human or veterinary use.

Description |
(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol is an organic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol. It is a derivative of oxazole, a five-membered heterocyclic aromatic ring containing oxygen and nitrogen atoms. The compound features both an amino group and a hydroxymethyl group attached to the oxazole ring, as well as a phenyl group. This compound has potential applications in medicinal chemistry due to its structural complexity and functional groups, which enable it to participate in various chemical reactions and biological interactions. Synthesis of the CompoundThe synthesis of (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol typically involves cyclization reactions that form the oxazole ring, followed by functionalization steps to introduce the amino, methyl, and hydroxymethyl groups. A general synthetic pathway includes:
Applications in Medicinal ChemistryDue to its functional groups and heterocyclic structure, (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol has been studied for its potential biological activities:
Table 2: Spectroscopic Data
Potential Research DirectionsGiven its structural features, future research on (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol could focus on:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 113304-36-2 | ||||||||
Product Name | (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol | ||||||||
Molecular Formula | C11H12N2O2 | ||||||||
Molecular Weight | 204.229 | ||||||||
IUPAC Name | (2-amino-4-methyl-1,3-oxazol-5-yl)-phenylmethanol | ||||||||
Standard InChI | InChI=1S/C11H12N2O2/c1-7-10(15-11(12)13-7)9(14)8-5-3-2-4-6-8/h2-6,9,14H,1H3,(H2,12,13) | ||||||||
Standard InChIKey | FASVISFMVZDJNP-UHFFFAOYSA-N | ||||||||
SMILES | CC1=C(OC(=N1)N)C(C2=CC=CC=C2)O | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 2768645 | ||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume